(5-Chlor-3-methyl-1H-indol-2-yl)methanol

Übersicht

Beschreibung

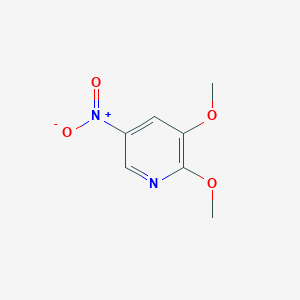

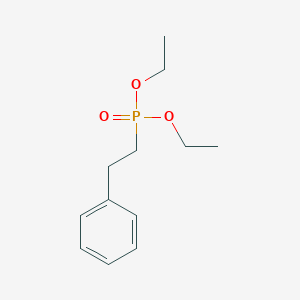

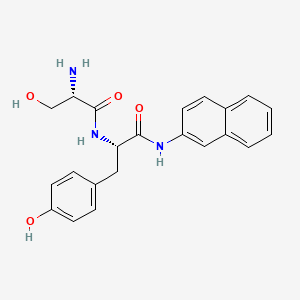

“(5-chloro-3-methyl-1H-indol-2-yl)methanol” is a chemical compound with the CAS Number: 77373-72-9 . It has a molecular weight of 195.65 and its IUPAC name is the same as the common name . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “(5-chloro-3-methyl-1H-indol-2-yl)methanol” is 1S/C10H10ClNO/c1-6-8-4-7 (11)2-3-9 (8)12-10 (6)5-13/h2-4,12-13H,5H2,1H3 . This indicates that the compound has a molecular structure consisting of a 1H-indol-2-yl group with a methyl (CH3) group at the 3rd position and a chlorine atom at the 5th position .Physical And Chemical Properties Analysis

“(5-chloro-3-methyl-1H-indol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 195.65 .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von (5-Chlor-3-methyl-1H-indol-2-yl)methanol

Krebsbehandlungsforschung: Indolderivate werden zunehmend für ihr Potenzial zur Behandlung verschiedener Krebsarten erkannt. Sie weisen eine Reihe von biologisch signifikanten Eigenschaften auf, die sie für die Behandlung von Krebszellen geeignet machen .

Mikrobielle Infektionstherapie: Diese Verbindungen werden auch auf ihre antimikrobiellen Eigenschaften untersucht, die zu neuen Behandlungen für bakterielle und virale Infektionen führen könnten .

Herz-Kreislauf-Erkrankungen: Einige Indolderivate wurden auf ihre Fähigkeit untersucht, den Blutdruck zu modulieren, indem sie bestimmte Enzyme hemmen, die an der Aldosteron-Synthese beteiligt sind, was bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil sein kann .

Antivire Anwendungen: Indolderivate haben sich in der antiviralen Therapie als vielversprechend erwiesen. Studien deuten auf eine potenzielle Aktivität gegen eine breite Palette von RNA- und DNA-Viren hin .

HIV-1-Hemmung: Es wurde berichtet, dass bestimmte neuartige Indolyl-Derivate in Molekül-Docking-Studien als Anti-HIV-1-Mittel gut abschneiden, was auf eine mögliche Anwendung in der HIV-Behandlungsforschung hindeutet .

Hemmung des EGFR/BRAF-Signalwegs: Neue Derivate von Indolen wurden als potente Inhibitoren von mutierten EGFR/BRAF-Signalwegen entwickelt, die wichtige Ziele in der Forschung zur antiproliferativen Aktivität für verschiedene Krebsarten sind .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H318 suggests that it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Zukünftige Richtungen

Indole derivatives, such as “(5-chloro-3-methyl-1H-indol-2-yl)methanol”, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They are important types of molecules in natural products and play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

(5-chloro-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGOHWPJESAKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391629 | |

| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77373-72-9 | |

| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)